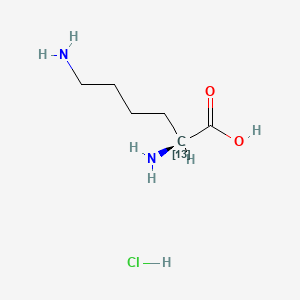

L-Lysine-2-13C hydrochloride

Description

Rationale for Site-Specific 13C Labeling at the C-2 Position of L-Lysine

The strategic placement of the ¹³C label at the C-2 position of L-lysine is crucial for specific research applications. This position, also known as the alpha-carbon, is directly attached to the alpha-amino group and the carboxyl group, which form the peptide backbone of proteins.

When L-Lysine-2-¹³C hydrochloride is incorporated into proteins during synthesis, the ¹³C label becomes part of the protein's backbone. This site-specific labeling allows researchers to:

Monitor Protein Backbone Dynamics: By tracking the ¹³C signal in NMR spectroscopy, scientists can gain insights into the flexibility and conformational changes of the protein backbone.

Study Enzyme Mechanisms: For enzymes that interact with the alpha-carbon or adjacent groups of lysine residues, the ¹³C label can serve as a probe to investigate reaction mechanisms.

Distinguish from Other Labeled Lysine Isotopomers: Labeling at the C-2 position provides a distinct mass shift compared to lysine labeled at other positions (e.g., uniformly ¹³C labeled lysine or lysine labeled at the epsilon-carbon). This specificity is critical for complex experiments where multiple labeled compounds might be used. For example, in studies of post-translational modifications, it can be important to differentiate the backbone carbon from the side-chain carbons where modifications like acetylation occur. acs.org

Overview of Advanced Research Applications for L-Lysine-2-13C Hydrochloride

The unique properties of L-Lysine-2-¹³C hydrochloride make it a valuable tool in several advanced research areas:

Metabolic Flux Analysis (MFA): In ¹³C-MFA, researchers use substrates labeled with ¹³C to trace the flow of carbon atoms through metabolic networks. nih.govmdpi.comresearchgate.net By analyzing the labeling patterns in downstream metabolites, including amino acids like lysine, they can quantify the rates of various biochemical reactions. nih.govplos.org This provides a detailed picture of cellular metabolism under different conditions. nih.govnih.gov

Protein Turnover Studies: L-Lysine-2-¹³C hydrochloride is used to measure the rates of protein synthesis and degradation. nih.govbiorxiv.orgbiorxiv.org By introducing the labeled lysine into a biological system, scientists can track its incorporation into newly synthesized proteins and the subsequent decline of the label as proteins are broken down. nih.govbiorxiv.org This is crucial for understanding how cells maintain protein homeostasis in health and disease. biorxiv.org

Quantitative Proteomics (SILAC): While fully labeled lysine (e.g., ¹³C₆-Lysine) is more common in SILAC, site-specifically labeled amino acids can be employed in specialized experimental designs. thermofisher.comthermofisher.com The principle involves growing one cell population with the "heavy" ¹³C-labeled lysine and a control population with the "light" unlabeled lysine. carlroth.com After experimental treatment, the protein samples are mixed, and the relative abundance of proteins is determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. thermofisher.comcarlroth.com

Biomolecular NMR Spectroscopy: The ¹³C label at the C-2 position serves as a sensitive probe for NMR studies of protein structure and dynamics. isotope.comisotope.comisotope.com It can be used to determine the pK values of individual lysine residues, which is critical for understanding enzyme mechanisms and protein stability. nih.gov

Interactive Data Table: Properties of this compound and Related Isotopologues

| Property | This compound | L-Lysine (Unlabeled) hydrochloride | L-Lysine-¹³C₆,¹⁵N₂ hydrochloride |

| Chemical Formula | ¹³C¹²C₅H₁₄N₂O₂ · HCl | C₆H₁₄N₂O₂ · HCl | ¹³C₆H₁₄¹⁵N₂O₂ · HCl |

| Molecular Weight | ~183.65 g/mol | ~182.65 g/mol | ~190.59 g/mol |

| CAS Number | Varies by supplier | 657-27-2 | 1200447-00-2 |

| Isotopic Enrichment | Typically >99% ¹³C at C-2 | Natural abundance | Typically >99 atom % ¹³C, >99 atom % ¹⁵N |

| Primary Applications | Metabolic Flux Analysis, Protein Backbone Dynamics (NMR) | General biochemistry | Quantitative Proteomics (SILAC), Protein Turnover Studies |

Propriétés

IUPAC Name |

(2S)-2,6-diamino(213C)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NSINKEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[13C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745753 | |

| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169524-86-1 | |

| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Paradigms Employing L-lysine-2-13c Hydrochloride

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. carlroth.comcreative-proteomics.com It enables the accurate comparison of protein abundances between different cell populations. creative-proteomics.com The method involves replacing a standard "light" amino acid with a "heavy," stable isotope-labeled counterpart in the cell culture medium. ckgas.com

Fundamental Principles of SILAC with L-Lysine-2-13C Hydrochloride Incorporation

The core principle of SILAC lies in the in vivo metabolic incorporation of amino acids into proteins during translation. creative-proteomics.comnih.gov In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. ckgas.com One cell population is grown in a medium containing the natural, "light" form of the amino acid, while the other is cultured in a medium containing a heavy, stable isotope-labeled version, such as this compound. ckgas.com

L-lysine is an essential amino acid for human cells, meaning they cannot synthesize it and must obtain it from the surrounding environment, in this case, the culture medium. creative-proteomics.comwikipedia.org This dependency ensures that the labeled lysine is efficiently incorporated into all newly synthesized proteins. isotope.com Over several cell divisions, typically 5-6 cycles, the natural lysine in the cellular proteins is almost entirely replaced by the heavy isotope-labeled lysine. nih.govisotope.com This results in a proteome where nearly every protein contains the heavy lysine, creating a distinct mass shift that can be detected by mass spectrometry. creative-biolabs.com

The hydrochloride salt form of L-Lysine-2-13C enhances its solubility and stability in aqueous culture media. creative-biolabs.comcreative-biolabs.com The heavy isotope used, Carbon-13 (¹³C), is non-radioactive, making it safe to handle without special precautions. nih.gov Because the chemical properties of the light and heavy amino acids are nearly identical, the cells behave normally, and the labeled proteins function just as their unlabeled counterparts do. ckgas.com This high level of incorporation and minimal perturbation to the biological system are key advantages of the SILAC method. isotope.com

Applications in Quantitative Proteomics

A primary application of SILAC with this compound is the relative quantification of protein abundance between different experimental conditions. creative-biolabs.com After the labeling period, the "light" and "heavy" cell populations are combined, typically in a 1:1 ratio. carlroth.com This early mixing minimizes quantitative errors that can arise from parallel sample processing. nih.govnih.gov

The combined protein mixture is then processed, which usually involves extraction, and digestion into smaller peptides, often using the enzyme trypsin. mdc-berlin.dethermofisher.com Trypsin cleaves proteins specifically at the C-terminus of lysine and arginine residues. mdc-berlin.de This ensures that most of the resulting peptides will contain at least one lysine or arginine, and therefore, a label. nih.gov

The peptide mixture is then analyzed by mass spectrometry. carlroth.com In the mass spectrum, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated isotopes. carlroth.comthermofisher.com For a peptide containing a single L-Lysine-¹³C₆, the mass shift would be 6 Daltons compared to its light counterpart. carlroth.comthermofisher.com The ratio of the intensities of these paired peaks directly reflects the relative abundance of the protein from which the peptide was derived in the two original cell populations. carlroth.comfishersci.com

This strategy has been successfully used to identify and quantify changes in protein expression in response to various stimuli, such as drug treatments or genetic modifications. thermofisher.comfishersci.com For instance, in a study using A549 cells, SILAC with ¹³C₆ L-lysine was used to quantify changes in protein levels after treatment with camptothecin, a DNA repair-implicated drug. thermofisher.com The results showed a 2.1-fold increase in the Proliferating Cell Nuclear Antigen (PCNA), which was validated by Western blot analysis. thermofisher.com

Table 1: Example of SILAC Data for Protein Quantification

| Protein | Peptide Sequence | SILAC Ratio (Heavy/Light) | Fold Change |

|---|---|---|---|

| Proliferating Cell Nuclear Antigen (PCNA) | AEDNADTLALVFEAPNQEK | 2.1 | 2.1-fold increase |

| Cathepsin-L | (AVATVGPISVAIDAGHESFLFYK*) | 0.25 | 4-fold decrease |

| 14-3-3σ protein | - | 3.1 | 3.1-fold increase |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | - | ~1.0 | No significant change |

*Data derived from an experiment on A549 cells treated with camptothecin. thermofisher.com

Isotopically labeled lysine, including L-Lysine-¹³C₆,¹⁵N₂, has been employed in SILAC-based methods to characterize the activity of enzymes like lysine racemase. Lysine racemase is an enzyme that can convert D-lysine to L-lysine. nih.gov In a technique called Cell-Type-Specific Labeling with Amino Acid Precursors (CTAP), cells are engineered to express enzymes like lysine racemase. nih.govsloankettering.edu This allows them to utilize labeled D-lysine from the medium to synthesize labeled L-lysine, which is then incorporated into their proteins. nih.govnih.gov

By supplying heavy isotope-labeled D-lysine (e.g., [²H₈]D-lysine) to cells expressing lysine racemase, researchers can specifically label the proteome of those cells. nih.gov Mass spectrometry analysis can then confirm the direct conversion of the labeled D-lysine precursor to heavy L-lysine and its incorporation into newly synthesized proteins. nih.gov This approach is particularly useful for studying cell-to-cell interactions and differentiating the proteomes of different cell types within a co-culture system. nih.govnih.gov

SILAC, in conjunction with this compound, is a valuable tool for studying post-translational modifications (PTMs) of proteins, such as phosphorylation and lysine acetylation. creative-biolabs.comaai.orgphysiology.org PTMs are crucial for regulating protein function and cellular signaling. wikipedia.orgnih.gov

In a typical phosphoproteomics experiment, two cell populations are labeled with light and heavy lysine, respectively. nih.gov One population is then stimulated to induce changes in protein phosphorylation. nih.gov After combining the cell lysates, phosphopeptides are enriched from the mixture, often using techniques like immunoprecipitation with anti-phosphotyrosine antibodies or titanium dioxide chromatography. nih.govaai.org The enriched phosphopeptides are then analyzed by mass spectrometry. The relative intensities of the light and heavy peptide pairs reveal changes in the phosphorylation status of specific sites in response to the stimulus. nih.gov

This method has been used to investigate signaling pathways, for example, in Jurkat T cells to study the effects of CD147 on the phosphoproteome. aai.org Similarly, SILAC labeling has been used for phosphoproteomic measurements in neuro-2a cells to study the effects of certain chemical compounds.

Lysine itself is subject to various PTMs, including acetylation. wikipedia.org While standard proteomics workflows using trypsin can be challenging for studying lysine acetylation (as trypsin does not cleave at acetylated lysines), SILAC can still be adapted for this purpose by using alternative proteases. physiology.org

Characterization of Lysine Racemase Activity via Isotopic Labeling

Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) Applications

Pulsed SILAC (pSILAC) is a variation of the classic SILAC method designed to measure protein synthesis and turnover rates over shorter timeframes. cam.ac.uknih.gov In contrast to standard SILAC, where cells are labeled to near-complete incorporation, pSILAC involves introducing the heavy-labeled amino acid for a defined, shorter period (a "pulse"). mdc-berlin.de

In a pSILAC experiment, cells are initially grown in a "light" medium. mdc-berlin.de At the start of the experiment, the light medium is replaced with a "heavy" medium containing this compound. cam.ac.uk All proteins synthesized during this pulse period will incorporate the heavy label. mdc-berlin.de By analyzing samples at different time points after the pulse, researchers can measure the rate of new protein synthesis. nih.govnih.gov The ratio of heavy to light peptides for a given protein provides a direct measure of its synthesis rate. nih.gov

pSILAC is particularly useful for studying dynamic cellular processes and short-term responses to stimuli, such as the effects of microRNAs on protein translation. cam.ac.uk It allows for the quantification of changes in protein production on a global scale. mdc-berlin.de More advanced pSILAC strategies, sometimes called dynamic SILAC, can simultaneously measure both protein synthesis and degradation rates, providing a comprehensive view of protein turnover dynamics. nih.govnih.gov This has been applied to study protein turnover in various cell lines and even in single cells (SC-pSILAC), offering insights into cellular heterogeneity in response to treatments. biorxiv.orgtheanalyticalscientist.com

Kinetic Analysis of Protein Synthesis and Degradation Rates

The use of this compound is central to methods like pulsed stable isotope labeling by amino acids in cell culture (pSILAC) to dissect the kinetics of protein synthesis and degradation. In these experiments, cells are cultured in a medium containing the "heavy" labeled lysine for a defined period. The rate at which the labeled lysine is incorporated into newly synthesized proteins provides a direct measure of protein synthesis rates.

Conversely, the rate of disappearance of unlabeled "light" proteins reflects the protein degradation rate. biorxiv.org These studies have revealed that protein turnover can be a multi-phasic process, with a rapid turnover of newly synthesized proteins within the first hour, followed by a slower degradation phase for mature proteins. nih.gov This suggests that a significant fraction of nascent proteins may be degraded before reaching their mature, functional state. nih.gov The kinetics of this process can be influenced by factors such as cotranslational protein folding. nih.gov

Table 1: Protein Degradation Categories Based on Cotranslational Degradation Efficiency (E value)

| Group | E value (Percentage of nascent protein degraded cotranslationally) | Number of Proteins | Description |

| Group 1 | E < 10% | 584 | Low level of cotranslational degradation. nih.gov |

| Group 2 | E = 10–30% | 540 | Medium level of cotranslational degradation. nih.gov |

| Group 3 | E > 30% | 298 | High level of cotranslational degradation. nih.gov |

This table is based on a study categorizing proteins by their cotranslational degradation efficiency, demonstrating the significant proportion of proteins subject to this rapid turnover.

Investigation of Host-Cell Function and Intracellular Protein Turnover Pathways

Pulsed stable isotope labeling with compounds like this compound is instrumental in studying host-cell functions and the specific intracellular pathways involved in protein turnover. scientificlabs.co.uk This technique has been applied to understand how cellular processes are altered in various states, such as during viral infections. For instance, it has been used to study protein synthesis in human monocyte-derived macrophages infected with HIV-1. scientificlabs.co.uk

The SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method, which often utilizes labeled lysine, is a cornerstone for quantitative proteomics. thermofisher.com It allows for the comparison of protein abundance between different cell populations, for example, between healthy and diseased cells, or cells under different treatment conditions. thermofisher.comresearchgate.net This helps in identifying proteins whose expression levels are altered, providing insights into the cellular response to various stimuli and the underlying molecular mechanisms of disease. researchgate.net The lysosome is a key organelle in protein degradation, and SILAC-based approaches can elucidate how its function is affected in pathological conditions, such as prion diseases where protein aggregates accumulate. biorxiv.org

13C Metabolic Flux Analysis (13C-MFA) Applications

This compound is a valuable tracer in 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.

Theoretical Framework of 13C-MFA with this compound as a Tracer

The fundamental principle of 13C-MFA involves introducing a 13C-labeled substrate, such as this compound, into a biological system and tracking the distribution of the 13C isotope throughout the metabolic network. mdpi.com As the labeled lysine is metabolized, the 13C atom is incorporated into various downstream metabolites. The specific labeling patterns (isotopomers) of these metabolites are determined by the active metabolic pathways and their relative fluxes. mdpi.comresearchgate.net

A computational model of the cell's metabolic network is constructed, and the experimentally measured labeling patterns are used to constrain and solve for the unknown metabolic fluxes. sci-hub.sevanderbilt.edu This allows for a quantitative understanding of how cells utilize different pathways to produce energy and biomass. nih.gov

Experimental Design and Tracer Cultivation Strategies for Metabolic Perturbation Studies

Effective 13C-MFA studies require careful experimental design, including the selection of the appropriate tracer and cultivation strategy. The choice of the labeled substrate is critical for achieving high precision in the calculated fluxes for the pathways of interest. sci-hub.se For instance, different isotopomers of glucose can be used to resolve fluxes through glycolysis, the pentose phosphate pathway, and the Entner-Doudoroff pathway. osti.govnih.gov

In metabolic perturbation studies, cells are often cultivated under different conditions, such as the presence of a metabolic inhibitor or in genetically modified strains, to observe how the metabolic fluxes are redistributed. nih.govfrontiersin.org For example, 13C-MFA has been used to study the metabolic response of Corynebacterium glutamicum during lysine production and the effect of phenol on the central carbon metabolism of Escherichia coli. frontiersin.orgnih.gov These studies often involve cultivating cells in a minimal or well-defined medium to avoid interference from undefined carbon sources. osti.gov

Analytical Techniques for Labeled Metabolite Detection and Quantification

The accurate determination of the isotopic labeling patterns of metabolites is crucial for 13C-MFA. Mass spectrometry is the primary analytical tool for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic labeling of metabolites, particularly amino acids derived from protein hydrolysis. researchgate.netnih.gov In this method, the metabolites are first chemically derivatized to make them volatile and suitable for gas chromatography. mdpi.com The derivatized compounds are then separated by the gas chromatograph and detected by the mass spectrometer.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution of the metabolite fragments. researchgate.net This distribution provides the necessary data for the 13C-MFA calculations. The high resolution and sensitivity of modern GC-MS instruments enable the precise quantification of isotopic enrichment in various metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing the distribution of isotopes (isotopomers) in metabolites following the introduction of a labeled substrate like L-Lysine-2-¹³C hydrochloride. The ¹³C nucleus is NMR-active, and its presence within a molecule alters the NMR spectrum in a predictable way, allowing researchers to trace the metabolic fate of the labeled carbon atom. copernicus.orgacs.org In the context of metabolic studies, cells are cultured in media containing the ¹³C-labeled lysine. As the cells metabolize the amino acid, the ¹³C label is incorporated into various downstream molecules. By analyzing the ¹³C NMR spectra of proteinogenic amino acids or other metabolites, scientists can identify the specific positions of the ¹³C atoms. copernicus.org

This analysis provides detailed insights into the activity of specific metabolic pathways. nih.govnih.gov For instance, the pattern of ¹³C distribution in amino acids extracted from cell protein hydrolysates can reveal the relative fluxes through pathways such as the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway (PPP). nih.govnih.gov Advanced NMR techniques, including 2D and 3D experiments like HCCH-TOCSY, enable the unambiguous assignment of ¹³C signals even in complex protein structures, providing a complete set of chemical shifts for lysine side chains. copernicus.org The large chemical shift dispersion of ¹³C is advantageous, but the resulting complex multiplet structures from homonuclear scalar couplings in uniformly labeled macromolecules must be carefully analyzed. acs.org

Computational Modeling and Flux Calculation Methodologies in Systems Biology

The isotopomer data obtained from NMR spectroscopy serves as a critical input for computational models in systems biology, particularly for ¹³C-Metabolic Flux Analysis (¹³C-MFA). mdpi.com This powerful technique quantifies the rates (fluxes) of all metabolic reactions occurring within a cell. mdpi.comlth.se The process involves several key steps:

Metabolic Model Construction : A detailed model of the organism's central carbon metabolism is created, defining all relevant biochemical reactions and their stoichiometry. nih.govlth.se

¹³C-Labeling Experiment : The organism is cultured with a ¹³C-labeled substrate, such as [1-¹³C]glucose, and the resulting labeling patterns in key metabolites (often protein-derived amino acids like lysine) are measured by NMR or mass spectrometry. mdpi.comlth.se

Flux Calculation : The experimental labeling data, along with other measured rates like substrate uptake and product secretion, are fed into a computational algorithm. nih.gov This algorithm, often using software like MATLAB with Simulink, iteratively adjusts the flux values in the metabolic model until the predicted isotopomer distributions optimally match the experimentally measured ones. nih.gov

This approach allows for the precise determination of intracellular flux distributions, providing a snapshot of the cell's metabolic state under specific conditions. nih.govnih.gov

Applications in Understanding Cellular Metabolism and Functional Responses

The combination of ¹³C labeling and metabolic flux analysis has profound applications in understanding and engineering cellular behavior. A prominent example is the industrial production of L-lysine using the bacterium Corynebacterium glutamicum. nih.govlth.se By applying ¹³C-MFA, researchers have been able to dissect the metabolic network of this organism during lysine production.

Studies have shown that high lysine yield is associated with increased flux through the pentose phosphate pathway (PPP) to supply the necessary cofactor NADPH. nih.govlth.se Conversely, on substrates like fructose, a lower PPP flux was identified as a key limitation for lysine production. nih.gov These insights, derived directly from ¹³C tracer experiments, have guided metabolic engineering strategies. For instance, overexpressing genes like zwf (encoding G6P dehydrogenase) to boost PPP flux has successfully increased lysine yields. lth.se

Another application is in the field of proteomics, using a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While often associated with mass spectrometry, the underlying principle of metabolic labeling is the same. sigmaaldrich.comcarlroth.com Pulsed SILAC (pSILAC) has been used to study protein synthesis and host-cell function in human macrophages infected with HIV-1, demonstrating the utility of labeled amino acids in probing functional cellular responses to pathogens. sigmaaldrich.com

Table 1: Comparative Metabolic Fluxes in C. glutamicum on Different Carbon Sources This table summarizes key metabolic flux differences in lysine-producing C. glutamicum when cultured on glucose versus fructose, as determined by ¹³C-MFA. Fluxes are normalized to the respective substrate uptake rate.

| Metabolic Pathway/Reaction | Relative Flux on Glucose (%) | Relative Flux on Fructose (%) | Implication for Lysine Production |

| Pentose Phosphate Pathway (PPP) | 62.0 | 14.4 | Significantly lower NADPH supply on fructose, limiting production. nih.gov |

| Pyruvate Dehydrogenase | 70.9 | 95.2 | Increased flux towards the TCA cycle on fructose. nih.gov |

| Anaplerotic Carboxylation (Pyruvate -> OAA) | High | Lower | Reflects differing demands for TCA cycle intermediates. nih.govnih.gov |

| Fructose Uptake (PTSFructose) | N/A | 92.3 | Dominant uptake pathway bypasses a key entry point to the PPP. nih.gov |

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Beyond metabolic analysis, L-Lysine-2-¹³C hydrochloride and other isotopically labeled lysines are indispensable tools in biomolecular NMR for studying the structure, dynamics, and interactions of proteins. isotope.comisotope.com

This compound as a Probe in Protein Structure Elucidation

Incorporating ¹³C-labeled lysine into a protein allows researchers to obtain specific structural information. sigmaaldrich.com The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is determined by the protein's three-dimensional structure. acs.org By assigning the ¹³C signals from labeled lysine residues, scientists can gain insights into their conformation.

For example, using Stereo-Array Isotope Labeled (SAIL) lysine, which has a specific pattern of ¹³C and deuterium labeling, researchers have been able to achieve complete and unambiguous assignment of all side-chain ¹H, ¹³C, and ¹⁵N signals for every lysine residue in a protein. copernicus.org This detailed information reveals structural features, such as large upfield shifts for lysine side chains located near aromatic rings, providing valuable restraints for protein structure determination. copernicus.org

Investigation of Protein Dynamics and Conformational Changes

Proteins are not static entities; they undergo a wide range of motions that are crucial for their function. NMR spectroscopy is uniquely suited to study these dynamics over timescales from picoseconds to hours. d-nb.info By measuring the relaxation rates of ¹³C nuclei in labeled lysine residues, it is possible to quantify the mobility of different parts of the protein. d-nb.infonih.gov

Studies on poly(L-lysine) have shown that while the backbone carbon dynamics remain relatively unchanged upon hydration, the side-chain atoms experience a significant increase in local mobility. nih.gov In more complex proteins, measuring ¹³C and ¹⁵N relaxation rates at various temperatures can reveal the activation energies for different types of motion, from the rotation of methyl groups to the larger-scale movements of side chains and disordered regions. acs.org This allows for a detailed characterization of the protein's dynamic landscape and its relationship to conformational changes.

Analysis of Protein-Ligand Interactions and Binding Sites

Identifying how proteins interact with other molecules (ligands, other proteins, or metal ions) is fundamental to understanding biological processes. ¹³C-labeled lysine serves as an excellent probe for these interactions. When a ligand binds to a protein, it often perturbs the local environment of nearby amino acid residues, causing changes in their NMR chemical shifts. This phenomenon, known as chemical shift perturbation (CSP), is a powerful tool for mapping interaction surfaces. naist.jp

By monitoring the ¹H-¹³C HSQC spectra of a protein with ¹³C-labeled lysine residues during titration with a binding partner, researchers can identify which lysine residues are involved in the interaction. naist.jp The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd), a measure of binding affinity. This method has been successfully used to map the interaction sites between ubiquitin and its binding partners. naist.jp Furthermore, ¹³C NMR has been used to study the coordination of metal ions to the different functional groups of lysine, revealing details of complex formation. tandfonline.com

Biosynthetic Pathways of L-Lysine

The diaminopimelate (DAP) pathway initiates from aspartate and pyruvate. carlroth.com Isotopic tracing studies, often employing precursors like 14C-labeled aspartate, have been instrumental in mapping the flow of carbons through this pathway. researchgate.net Such studies confirm that as dipicolinate synthesis begins, the carbon from aspartate is preferentially funneled into this compound, while incorporation into lysine slows significantly. researchgate.net This demonstrates a key regulatory branch point in the aspartate-derived amino acid family. Metabolic flux analysis using 13C-labeled glucose has also been extensively used in organisms like Corynebacterium glutamicum to quantify the flux through the DAP pathway for industrial lysine production. asm.orgnih.govlth.se

The DAP pathway is catalyzed by a series of specific enzymes, with Dihydrodipicolinate synthase (DHDPS) and Dihydrodipicolinate reductase (DHDPR) executing the first two committed steps. sigmaaldrich.com DHDPS catalyzes the initial condensation of L-aspartate-semialdehyde and pyruvate. sigmaaldrich.com In plants, DHDPS is a key regulatory enzyme, subject to feedback inhibition by the final product, L-lysine, which helps control the metabolic flux into the pathway. frontiersin.org The pathway involves several variants that differ in the steps used to convert an intermediate, (S)-tetrahydrodipicolinate (THDP), to meso-diaminopimelate (m-DAP). researchgate.net

Key enzymes in the central part of the pathway have been characterized through genetic and biochemical analyses. For instance, in many bacteria, the conversion of THDP involves a succinylase variant with enzymes like THDP succinylase (DapD), N-succinyl-L,L-DAP aminotransferase (DapC), and N-succinyl-L,L-DAP desuccinylase (DapE). dntb.gov.ua The regulation of the DAP pathway is multi-layered, occurring at the level of initial enzymes like DHDPS and also through the control of gene expression for the pathway's enzymes. carlroth.comfrontiersin.org

| Enzyme | Abbreviation | Function | Regulatory Notes |

|---|---|---|---|

| Dihydrodipicolinate synthase | DHDPS | Catalyzes the condensation of pyruvate and L-aspartate-semialdehyde. sigmaaldrich.com | Key regulatory point; subject to feedback inhibition by L-lysine in plants. frontiersin.org |

| Dihydrodipicolinate reductase | DHDPR | Catalyzes the reduction of the DHDPS product to (S)-tetrahydrodipicolinate. frontiersin.org | Essential second step in all DAP pathway variants. frontiersin.org |

| LL-Diaminopimelate aminotransferase | DapL | Directly converts (S)-tetrahydrodipicolinate to LL-DAP in the aminotransferase variant. lth.se | Represents a more streamlined variant of the pathway found in plants and some prokaryotes. lth.seresearchgate.net |

| Diaminopimelate epimerase | DapF | Catalyzes the stereoinversion of LL-diaminopimelate to meso-diaminopimelate. nih.gov | A common step before the final decarboxylation. |

| Diaminopimelate decarboxylase | LysA | Performs the final irreversible decarboxylation of meso-diaminopimelate to L-lysine. nih.govcarlroth.com | Commits the intermediate to lysine synthesis. carlroth.com |

The DAP pathway exhibits significant diversity between organisms. At least four variants are known, primarily differing in the sequence of reactions that convert tetrahydrodipicolinate (THDP) to meso-diaminopimelate (m-DAP). lth.se Prokaryotes display several of these variants, including the succinylase, acetylase, and dehydrogenase pathways. dntb.gov.ua The succinylase pathway is widely distributed among bacteria. lth.se A more direct route, the dehydrogenase pathway, converts THDP to m-DAP in a single step and is found in organisms like Corynebacterium glutamicum, which notably possesses both the dehydrogenase and succinylase pathways. lth.seresearchgate.net

Plants and cyanobacteria utilize a novel variant that employs an LL-diaminopimelate aminotransferase (DapL), which directly converts THDP to LL-DAP. lth.seresearchgate.net This pathway is distinct from the acylase-dependent (succinylase or acetylase) pathways common in many bacteria, as key enzymes for those routes are absent in plants. researchgate.net This evolutionary divergence makes the enzymes of the respective pathways potential targets for specific herbicides and antimicrobial agents. researchgate.netembopress.org

The α-aminoadipate (AAA) pathway represents a completely different evolutionary solution for lysine synthesis, starting from α-ketoglutarate and acetyl-CoA. wikipedia.orgnih.gov The elucidation of this pathway's intermediates and enzyme functions has been significantly advanced by stable isotope tracing. While biosynthesis starts from α-ketoglutarate, the pathway is reversible, and its steps are most commonly traced by following the catabolism (breakdown) of isotopically labeled lysine, such as this compound. frontiersin.orgwikipedia.org When an organism is supplied with lysine labeled at a specific carbon, such as the alpha-carbon (C-2), researchers can track the labeled atom through the sequential intermediates of the catabolic saccharopine pathway using techniques like mass spectrometry. nih.govresearchgate.net Since the saccharopine pathway is the reverse of the AAA biosynthetic pathway, this provides direct insight into the enzymes, intermediates, and metabolic flux of AAA-mediated lysine synthesis. frontiersin.orgwikipedia.org

The AAA pathway consists of eight enzyme-catalyzed steps. nih.gov The initial steps, leading to the formation of the namesake α-aminoadipate intermediate, involve enzymes like homocitrate synthase, homoaconitase, and homoisocitrate dehydrogenase. nih.govacs.org Homocitrate synthase, which catalyzes the first committed step, is a key regulatory point in fungi. nih.gov

The latter half of the pathway converts α-aminoadipate to lysine. A critical enzyme in this stage is α-aminoadipate reductase (AAR), which catalyzes the conversion of α-aminoadipate to α-aminoadipate semialdehyde. acs.orgresearchgate.net The final two steps are catalyzed by saccharopine reductase and saccharopine dehydrogenase (SDH), which convert the semialdehyde to saccharopine and then to L-lysine. wikipedia.orgacs.org In yeast, the lysine pathway is regulated by both feedback inhibition and the repression of gene expression by the end product, lysine. nih.gov

| Enzyme | Abbreviation | Function | Regulatory Notes |

|---|---|---|---|

| Homocitrate synthase | HCS | Catalyzes the initial condensation of acetyl-CoA and α-ketoglutarate. nih.gov | Considered a rate-limiting enzyme; subject to feedback regulation. nih.gov |

| Homoaconitase | - | Isomerizes homocitrate to homoisocitrate via homoaconitate. nih.gov | In some fungi, this step may require two separate enzymes. acs.org |

| Homoisocitrate dehydrogenase | HIDH | Performs oxidative decarboxylation of homoisocitrate to form α-ketoadipate. nih.gov | - |

| α-Aminoadipate aminotransferase | AAT | Converts α-ketoadipate to α-aminoadipate. nih.gov | - |

| α-Aminoadipate reductase | AAR | Reduces α-aminoadipate to its semialdehyde. researchgate.net | A core, obligatory step in fungal lysine biosynthesis. researchgate.net |

| Saccharopine dehydrogenase | SDH | Catalyzes the final step, the cleavage of saccharopine to yield L-lysine and α-ketoglutarate. wikipedia.orgnih.gov | Also functions in the catabolic direction (as lysine-ketoglutarate reductase). frontiersin.org |

The AAA pathway is the canonical route for lysine biosynthesis in higher fungi (e.g., yeasts and filamentous fungi) and euglenids. wikipedia.orgnih.gov Its presence in these eukaryotes, but not in plants or bacteria, makes its enzymes potential targets for antifungal agents. acs.orgresearchgate.net The pathway is not only crucial for producing lysine for protein synthesis but also for generating α-aminoadipate as a precursor for important secondary metabolites, such as penicillin. nih.gov

Interestingly, research has revealed that the AAA pathway is not exclusive to eukaryotes. Modified versions of the AAA pathway have been identified in some thermophilic bacteria, such as Thermus thermophilus, and in certain archaea. mdpi.comwikipedia.org In these prokaryotes, the first half of the pathway (to α-aminoadipate) resembles the fungal route, but the conversion of α-aminoadipate to lysine follows a different set of reactions that are analogous to steps in arginine biosynthesis. mdpi.com The discovery of the AAA pathway in the archaeal domain, including in halophiles like Haloarcula hispanica and thermophiles like Thermoproteus neutrophilus, indicates that all known lysine biosynthetic routes are present across both the bacterial and archaeal domains.

Enzyme Characterization and Regulatory Mechanisms within the AAA Pathway

Comparative Metabolic Flux Analysis of L-Lysine Biosynthetic Routes

Metabolic flux analysis using 13C-labeled substrates has been pivotal in understanding and optimizing L-lysine production in industrial microorganisms like Corynebacterium glutamicum. nih.govasm.org By cultivating these bacteria on media containing specifically labeled glucose or other carbon sources, researchers can quantify the flow of carbon through central metabolic pathways into the lysine biosynthesis pathway. nih.govasm.org

For instance, comparative studies on C. glutamicum grown on different carbon sources, such as glucose and fructose, have revealed significant differences in intracellular flux distributions. nih.gov Analysis of the 13C-labeling patterns in secreted lysine allows for the precise determination of the relative contributions of pathways like the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle to lysine production. nih.govasm.org It has been shown that optimizing the flux through the PPP is often correlated with increased lysine yields, as this pathway supplies the necessary NADPH. asm.org

A comprehensive analysis of several generations of lysine-producing C. glutamicum strains, developed through random mutagenesis, demonstrated a clear correlation between increased lysine yields and shifts in metabolic fluxes. As the lysine yield increased from 1.2% to 24.9%, the relative flux through the PPP increased, while the flux through the isocitrate dehydrogenase in the TCA cycle decreased. asm.org This highlights the organism's ability to reroute its metabolism to meet the high demand for precursors like oxaloacetate and pyruvate and the reducing power (NADPH) required for efficient lysine synthesis. nih.govasm.org

Table 1: Comparative Fluxes in C. glutamicum Strains with Varying Lysine Production Data adapted from a study on a genealogy of lysine-producing C. glutamicum strains. asm.org

| Strain Generation | Lysine Yield (% of Glucose Uptake) | Relative Pentose Phosphate Pathway Flux (%) | Relative TCA Cycle Flux (via Isocitrate Dehydrogenase) (%) |

|---|---|---|---|

| Wild Type (ATCC 13032) | 1.2 | Lower | 82.7 |

This table illustrates the principle that strain improvement for lysine production is associated with significant redistribution of central carbon metabolism fluxes, as revealed by 13C-MFA.

Catabolic Pathways of L-Lysine

L-lysine degradation is characterized by a remarkable diversity of pathways across different organisms. Isotopic tracing with 13C-labeled lysine has been essential in identifying and quantifying the flux through these various catabolic routes. nih.gov

Analysis of the Saccharopine Pathway and its Intermediates

The saccharopine pathway is a primary route for lysine catabolism in mammals and fungi. nih.govfrontiersin.org This pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then hydrolyzed to α-aminoadipate semialdehyde and glutamate. frontiersin.org The semialdehyde is subsequently oxidized to α-aminoadipate. frontiersin.org

Using isotopically labeled lysine, such as 15Nε-lysine or 13C-labeled lysine, researchers can trace the progression of the label through the pathway's intermediates. nih.govclinicaltrials.gov In studies with kidney proximal tubules, incubation with 15Nε-lysine demonstrated a rapid transfer of the label to saccharopine, confirming the kidney's high capacity for this initial step of degradation. nih.gov However, the subsequent conversion to aminoadipic acid was not directly observed as a labeled product in these specific ex vivo experiments, suggesting complex regulation and potential for intermediates to enter other metabolic routes. nih.gov The accumulation of α-aminoadipate semialdehyde is toxic, and its efficient conversion is crucial. frontiersin.org In humans, defects in the enzyme α-aminoadipic semialdehyde dehydrogenase (ALDH7A1), which catalyzes the final step, lead to an accumulation of intermediates and cause pyridoxine-dependent epilepsy. ru.nl

Delineation of the Aminovalerate (AMV) Pathway

In some bacteria, such as Pseudomonas putida, L-lysine can be catabolized via the aminovalerate (AMV) pathway. nih.govnih.gov This pathway involves the oxidation of L-lysine to δ-aminovaleramide, followed by hydrolysis to δ-aminovalerate (5-aminovalerate). nih.govresearchgate.net Isotope tracing experiments using L-[U-13C, U-15N]lysine have been crucial in confirming the activity of this pathway. nih.gov By analyzing the mass spectra of metabolites in P. putida cultures fed with labeled lysine, researchers can identify 13C-labeled δ-aminovalerate, providing direct evidence for the pathway's operation. nih.gov The enzymes central to this pathway, L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA), have been identified and characterized, enabling the enzymatic production of 5-aminovalerate from L-lysine. nih.govnih.gov

Elucidation of the Pipecolate and Aminoadipate (AMA) Pathway

The pipecolate and aminoadipate (AMA) pathway represents an alternative route for lysine degradation, notably active in bacteria like Pseudomonas putida and Phaeobacter inhibens. nih.govplos.org This pathway often begins with the conversion of L-lysine to D-lysine by a racemase. D-lysine is then converted through several steps, including the formation of Δ1-piperideine-2-carboxylate and L-pipecolate, ultimately leading to 2-aminoadipate (AMA). nih.gov

Stable isotope experiments using uniformly 13C-labeled L-lysine have been instrumental in demonstrating the simultaneous operation of the AMA and AMV pathways in P. inhibens and P. putida. nih.govplos.org The detection of highly enriched 13C5-L-pipecolate and 13C6-2-aminoadipate in cells grown on labeled lysine confirms the flux through this route. plos.org These studies reveal a more complex and interconnected metabolic network than previously understood. nih.govnih.gov

Table 2: Isotopic Enrichment in Lysine Catabolites in Phaeobacter inhibens Data derived from non-targeted stable isotope analysis with uniformly 13C-labeled L-lysine. plos.org

| Metabolite | Pathway Association | Isotopic Enrichment (%) |

|---|---|---|

| Cadaverine | Cadaverine Pathway | 25% 13C5 |

| 5-Aminopentanoate | AMV Pathway | 27% 13C5 |

| L-Pipecolate | AMA Pathway | 31% 13C5 |

This table shows significant labeling in intermediates of multiple pathways, indicating parallel degradation of lysine.

Investigation of the Cadaverine Pathway through Isotope Tracing

The cadaverine pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This route is another important catabolic strategy in bacteria. researchgate.net Isotope tracing studies have confirmed the activity of this pathway by detecting labeled cadaverine in organisms fed with 13C-labeled lysine. nih.govresearchgate.net For example, in E. coli, feeding with labeled lysine leads to the accumulation of 13C-labeled cadaverine, which is then further metabolized to glutarate and succinate. researchgate.net Furthermore, engineered Corynebacterium glutamicum strains have been used to produce 13C-labeled cadaverine from 13C-labeled methanol co-fed with sugars, demonstrating the potential to trace carbon from non-traditional substrates into this specific lysine-derived product. nih.gov

Interconnections and Regulatory Mechanisms of L-Lysine Degradation Pathways

Isotopic tracing studies have revealed that lysine degradation pathways are not isolated but are often interconnected and subject to complex regulation. nih.govnih.gov In Pseudomonas putida, experiments with L-[U-13C]lysine showed that intermediates from one pathway can be channeled into another. nih.gov Specifically, the fate of the 13C label indicated that aminoadipate, an intermediate of the AMA pathway, can be diverted to yield glutarate, which is part of the AMV pathway. nih.gov This demonstrates a metabolic link at the lower end of the pathways, in addition to the initial connection via lysine racemase. nih.gov

In E. coli, the regulation of the cadaverine pathway is linked to downstream metabolites. Isotope tracing showed that lysine is catabolized to succinate via intermediates like cadaverine and glutarate. researchgate.net The study also identified a transcriptional repressor, CsiR, whose activity is specifically reduced by glutarate, a key intermediate in the pathway. This finding illustrates a direct feedback mechanism where a metabolite regulates the expression of the enzymes responsible for its own degradation pathway. researchgate.net The use of isotopic tracers was essential to confirm the flow of carbon and identify the key regulatory molecules within this network. researchgate.net

Q & A

Q. What is the role of isotopic labeling (13C) in L-Lysine-2-13C hydrochloride for metabolic studies?

Methodological Answer: this compound serves as a stable isotope tracer to track lysine metabolism in vivo. The 13C label at the carbon-2 position allows precise monitoring of metabolic pathways (e.g., protein synthesis, catabolism) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Researchers can quantify isotopic enrichment in metabolites (e.g., α-ketoglutarate, acetyl-CoA) to map lysine utilization in tissues. Key considerations include ensuring isotopic purity (≥95% 13C) to minimize background noise and selecting appropriate biological models (e.g., cell cultures, animal studies) .

Q. How is this compound synthesized and characterized for research use?

Methodological Answer: The compound is synthesized via enzymatic or chemical incorporation of 13C into the lysine backbone, followed by hydrochloric acid salt formation. Characterization involves:

- Isotopic purity validation : Liquid chromatography-mass spectrometry (LC-MS) or isotope ratio mass spectrometry (IRMS) to confirm ≥95% 13C enrichment at the specified position.

- Structural confirmation : Nuclear magnetic resonance (NMR) for positional verification of the 13C label and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.

- Purity assessment : High-performance liquid chromatography (HPLC) to detect impurities (<2%) and ensure compliance with experimental requirements .

Advanced Research Questions

Q. How can researchers optimize experimental designs using this compound to minimize isotopic dilution effects?

Methodological Answer: Isotopic dilution occurs when unlabeled lysine pools dilute the tracer, reducing sensitivity. Mitigation strategies include:

- Dose calibration : Administering tracer doses proportional to endogenous lysine levels (e.g., 1–5% of total lysine pool) to maintain detectable enrichment without perturbing metabolism.

- Sampling timepoints : Frequent sampling during the metabolic steady state (e.g., 30–120 minutes post-administration) to capture peak enrichment.

- Control experiments : Using unlabeled lysine controls to quantify natural 13C abundance and applying correction algorithms (e.g., isotopic spectral deconvolution) during data analysis .

Q. What analytical techniques are most effective for quantifying 13C incorporation in lysine metabolites, and how should data contradictions be resolved?

Methodological Answer:

- LC-MS/MS : Provides high sensitivity for low-abundance metabolites (e.g., hydroxylysine) and enables parallel quantification of multiple isotopologues.

- Gas chromatography-combustion-IRMS (GC-C-IRMS) : Offers high precision for bulk isotopic analysis but requires derivatization.

- Data contradiction resolution :

Q. How should researchers correct for natural 13C abundance when interpreting mass spectrometry data from tracer studies?

Methodological Answer: Natural 13C (~1.1%) contributes to background noise. Correction methods include:

- Baseline subtraction : Analyze control samples (unlabeled lysine) to establish natural abundance profiles.

- Isotope correction equations : Use matrix-based calculations (e.g., MIDA—Mass Isotopomer Distribution Analysis) to subtract natural 13C contributions from labeled data.

- Software tools : Leverage platforms like IsoCor or Xcalibur™ for automated correction and visualization of isotopic patterns .

Methodological Considerations for Reproducibility

Q. What steps ensure reproducibility in metabolic flux studies using this compound?

Methodological Answer:

- Standardized protocols : Document tracer administration routes (e.g., intravenous vs. oral), dosages, and sampling intervals.

- Batch validation : Test each batch of this compound for isotopic consistency using LC-MS.

- Data transparency : Publish raw isotopic ratios, correction methods, and metadata (e.g., animal diet, fasting status) to enable cross-study comparisons .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.